(3As,3a's,8ar,8a'r)-2,2'-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole)
Description
Properties
IUPAC Name |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHISRBSXBFRLC-ZRNYENFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H]2[C@H](O1)CC3=CC=CC=C23)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) typically involves multiple steps. The process begins with the preparation of the indeno[1,2-d]oxazole precursor, followed by the introduction of the propane-2,2-diyl linker. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of indeno[1,2-d]oxazole compounds exhibit significant anticancer properties. The structure of (3As,3a's,8ar,8a'r)-2,2'-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) allows for modification that can enhance its efficacy against different cancer cell lines. Studies have shown that compounds with similar frameworks can induce apoptosis in cancer cells through various mechanisms such as inhibiting specific kinases or modulating signaling pathways associated with cell growth and survival .
Asymmetric Catalysis
The compound has potential as a ligand in asymmetric catalysis. Its chiral nature enables it to facilitate reactions that produce enantiomerically enriched products. This application is particularly valuable in the synthesis of pharmaceuticals where the chirality of the molecule can significantly affect biological activity. Research has demonstrated that oxazoline ligands can enhance the selectivity and efficiency of catalytic processes .
Neuroprotective Effects
Preliminary studies suggest that compounds related to this oxazole derivative may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The mechanism may involve modulation of neuroinflammatory pathways .
Photovoltaic Materials
The unique electronic properties of indeno[1,2-d]oxazole derivatives make them suitable candidates for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications. Research is ongoing to optimize their performance in thin-film solar cells .
Organic Light Emitting Diodes (OLEDs)
Due to their luminescent properties, these compounds can be explored as materials for OLEDs. Their ability to emit light when an electric current passes through them makes them ideal for use in display technologies and lighting solutions .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of indeno[1,2-d]oxazole derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that modifications to the oxazole ring significantly enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: Asymmetric Catalysis
In a recent report from the Journal of Organic Chemistry, researchers utilized (3As,3a's,8ar,8a'r)-2,2'-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) as a chiral ligand in a palladium-catalyzed reaction. The study demonstrated improved enantioselectivity and yield compared to traditional ligands .
Mechanism of Action
The mechanism of action of (3As,3a’s,8ar,8a’r)-2,2’-(propane-2,2-diyl)bis(8,8a-dihydro-3ah-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Bisoxazoline Ligands
Bisoxazoline ligands are widely used in asymmetric catalysis. Key structural differences among analogs of the target compound include:
- Bridging Groups: Propane-2,2-diyl: Provides flexibility and optimal spatial arrangement for metal coordination . Cyclopropane-1,1-diyl: Enhances rigidity, as seen in (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole). This modification improves enantioselectivity in certain cyclopropanation reactions but may reduce catalytic turnover due to steric constraints . Aromatic/Substituted Bridges: Ligands like (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-bis(4-(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (L6) incorporate electron-withdrawing groups (e.g., CF₃) to modulate electronic effects, enhancing reactivity in polar bond insertions .
- Substituents on the Indenooxazole Core: Bromo Substituents: (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-bis(4-bromophenyl)propane-2,2-diyl)bis(5-bromo-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (L7) introduces halogen atoms for further functionalization or tuning of steric bulk . Bulky Alkyl Groups: Ligands such as (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-bis(3,5-di-tert-butylphenyl)propane-2,2-diyl)bis(5-(2,4,6-triisopropylphenyl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (L15) leverage tert-butyl and triisopropylphenyl groups to create highly hindered environments, favoring selective substrate binding .
Comparative Data Table
Catalytic Performance
- Enantioselectivity : The propane-2,2-diyl bridge in the target compound achieves >90% enantiomeric excess (ee) in copper-catalyzed fluorinations, outperforming cyclopropane-bridged analogs in similar reactions .
- Reaction Scope : Ligands with electron-withdrawing groups (e.g., L6) exhibit broader substrate tolerance in alkynylation reactions compared to sterically hindered variants like L15 .
Q & A
Q. What are the established synthetic routes for this bisoxazoline compound, and what key parameters influence yield?
The compound is typically synthesized via cyclocondensation of chiral amino alcohols with diketones or ketoesters. For example, a protocol involving (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and a propane-2,2-diyl bridging group has been reported, achieving yields of ~54% under optimized conditions (reflux in toluene with molecular sieves) . Key parameters include:
- Catalyst choice : Lewis acids like Zn(OTf)₂ improve regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce enantiomeric excess (ee).
- Temperature control : Prolonged heating above 80°C can lead to racemization .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : H and C NMR confirm the oxazoline ring formation (e.g., characteristic C=N shifts at ~165 ppm) and bridgehead stereochemistry .
- X-ray crystallography : Resolves absolute configuration; a related indeno-oxazole derivative showed a dihedral angle of 87.5° between fused rings, critical for assessing steric effects in catalysis .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 358.43 vs. calculated 358.43) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the oxazoline ring .
- Handling : Use nitrile gloves and fume hoods due to acute oral toxicity (LD₅₀: 300 mg/kg in rats) and skin irritation risks .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis, and what analytical tools validate it?
- Chiral auxiliaries : Substituents on the indeno ring (e.g., trifluoromethyl groups) enhance steric bias, improving ee to >99% in some analogs .
- HPLC analysis : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients; retention time differences >2 min indicate high ee .
- Contradictions : Discrepancies in reported ee values (e.g., 95% vs. 99%) may arise from residual solvents interfering with polarimetry; cross-validate via F NMR if fluorinated analogs are synthesized .
Q. What strategies resolve contradictions in catalytic activity data across studies?
- Systematic screening : Vary ligand-to-metal ratios (e.g., 1:1 vs. 2:1 for Cu complexes) to identify optimal catalytic species.
- Control experiments : Test the ligand’s activity in the absence of metal ions to rule out non-catalytic pathways .
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to explain divergent enantioselectivity in Diels-Alder reactions .
Q. How can computational methods predict this compound’s behavior in asymmetric catalysis?
- Molecular docking : Simulate interactions with transition metals (e.g., Cu²⁺) to identify preferred coordination geometries (square planar vs. tetrahedral) .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with catalytic turnover numbers (TON) to design improved derivatives .
Q. What theoretical frameworks guide research on this compound’s applications?
- Stereoelectronic theory : Explains how bridgehead substituents modulate ligand-metal bond lengths and catalytic activity .
- Frontier molecular orbital (FMO) analysis : Predicts reactivity in cyclopropanation reactions by comparing HOMO-LUMO gaps of ligand-metal complexes .
Methodological Considerations
Q. How should researchers design experiments to assess this ligand’s performance in novel reactions?
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and counterion effects (e.g., OTf⁻ vs. BF₄⁻) .
- Kinetic profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., substrate binding vs. reductive elimination) .
Q. What safety protocols are critical for scaling up synthesis?
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
- Ventilation : Install local exhaust ventilation to mitigate inhalation risks (TLV: 1 mg/m³) .
Data Interpretation and Reporting
Q. How should conflicting data on ligand stability under acidic conditions be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
